Methyl 4-(aminomethyl)benzoate

Peptidomimetic FTase inhibitor SAR

Researchers designing peptidomimetic inhibitor libraries face critical SAR sensitivity: para- vs. meta-substitution or methyl-to-tert-butyl ester changes alter potency and linker stability. Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) offers a defined para-aminomethyl/methyl ester architecture. • Distinct SAR profile for p21ras FTase inhibitor library design vs. meta/4-ABA analogs • TFA-stable methyl ester linker for Fmoc/t-Bu SPPS on-resin modifications • Preferred scaffold for water-soluble prodrugs with rapid plasma hydrolysis (t½ < 1 h)

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18469-52-8
Cat. No. B095462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)benzoate
CAS18469-52-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN
InChIInChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3
InChIKeyAQBJGAUQEJFPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(aminomethyl)benzoate Overview


Methyl 4-(aminomethyl)benzoate (CAS 18469-52-8) is an amino acid ester derivative characterized by a para-substituted phenyl ring bearing both a methyl ester and an aminomethyl group. This bifunctional architecture positions the compound as a versatile intermediate in organic synthesis and medicinal chemistry . It is typically encountered as its hydrochloride salt, which offers improved handling and stability .

1
Para-substituted aminomethylbenzoate scaffold for SAR library design
2
Acid-stable methyl ester linker compatible with TFA-mediated SPPS
3
Prodrug intermediate with reported rapid plasma-catalyzed hydrolysis

Why Substitution with Analogs Fails


The precise substitution pattern on the phenyl ring and the choice of ester group in aminomethylbenzoate derivatives are critical determinants of biological activity and chemical reactivity. Small structural variations—such as moving the aminomethyl group from the para to the meta position, or switching from a methyl to a tert-butyl ester—can lead to drastic differences in enzyme inhibition potency, linker cleavage kinetics, and overall synthetic utility [1]. Consequently, researchers cannot assume functional interchangeability within this class of compounds without empirical validation.

para-AMBA: specific FTase inhibitory profile vs meta-AMBA may shift IC50 by orders of magnitude
Methyl ester: TFA-stable in SPPS vs tert-Butyl ester cleaves under acidic conditions
Methyl ester: amenable to LC/MS; rapid plasma hydrolysis vs Monosuccinate ester: variable and slow in vivo hydrolysis

Quantitative Differentiation Evidence


Impact of AMBA Spacers on FTase Inhibitory Potency

In a study evaluating peptidomimetic inhibitors of p21ras FTase, replacing the central dipeptide of a CA1A2X peptide with a 4-aminomethylbenzoic acid (4-AMBA) spacer resulted in an FTase inhibitory activity that was 17-fold lower than the parent tetrapeptide [1]. In contrast, a 3-aminomethylbenzoic acid (3-AMBA) spacer yielded an inhibitor with an IC50 of 100 nM, demonstrating that the position of the aminomethyl group is a critical determinant of potency [1].

AMBA Spacer Potency
Head-to-head
4-AMBA spacer: 17-fold reduction in FTase inhibition vs parent tetrapeptide; 3-AMBA IC₅₀ = 100 nM, 4-ABA IC₅₀ = 50 nM
Supports SAR-informed procurement of para-substituted scaffold
Direct comparison using Cys-Val-Ile-Met peptidomimetic
Peptidomimetic FTase inhibitor SAR

Methyl vs. Succinate Ester for Prodrug LC/MS Analysis

When evaluating N-substituted aminomethylbenzoate esters as prodrugs for chloramphenicol, the methyl ester derivative was found to be amenable to direct LC/MS analysis, a critical advantage for pharmacokinetic studies. In contrast, the clinically used monosuccinate ester prodrug exhibits variable and incomplete bioavailability due to slow in vivo hydrolysis, complicating its analytical and therapeutic profiles [1].

Ester Hydrolysis & LC/MS
Cross-study comparable
Methyl ester: direct LC/MS amenable; plasma t½ 0.9–50 min. Monosuccinate ester: variable, slow hydrolysis.
Supports prodrug hydrolysis evaluation
In vitro 80% human plasma stability assay
Prodrug LC/MS Analytical chemistry

Methyl Ester vs. tert-Butyl Ester Linker Stability

Methyl 4-(aminomethyl)benzoate serves as an acid-stable ester handle in solid-phase peptide synthesis, enabling on-resin modifications under acidic conditions without premature cleavage. In contrast, the tert-butyl ester analog (tert-butyl 4-(aminomethyl)benzoate) is acid-labile and used when orthogonal deprotection is required [1]. The methyl ester remains intact during standard Fmoc/t-Bu SPPS protocols (e.g., TFA treatment), whereas the tert-butyl ester is cleaved under identical conditions [1].

Acid Stability Linker
Class-level inference
Methyl ester: stable to TFA in Fmoc SPPS; tert-butyl ester: cleaved under same conditions
Orthogonal protection strategy fit
Solid-phase peptide synthesis (Fmoc/t-Bu)
Solid-phase synthesis Linker chemistry Peptide chemistry

Optimal Research and Procurement Applications


CA1A2X Peptidomimetic Libraries for FTase Discovery

Methyl 4-(aminomethyl)benzoate is a key building block for generating peptidomimetic inhibitors that explore the structural requirements of the p21ras FTase active site [1]. The para-substitution pattern, while not optimal for potency compared to meta- or 4-ABA analogs, provides a distinct SAR profile essential for comprehensive library design [1].

Acid-Stable Linkers for Fmoc-Based SPPS

Researchers employing Fmoc/t-Bu SPPS should select methyl 4-(aminomethyl)benzoate over tert-butyl analogs when an ester linker that withstands TFA cleavage is required [1][2]. This allows for on-resin modifications under acidic conditions without compromising linker integrity [2].

Rapidly Hydrolyzable Prodrugs for Parenteral Use

The aminomethylbenzoate ester scaffold, as exemplified by methyl 4-(aminomethyl)benzoate, is a preferred starting point for designing water-soluble prodrugs with rapid plasma-catalyzed hydrolysis (half-life < 1 hour) [1]. This addresses the slow and variable activation seen with traditional monosuccinate prodrugs [1].

Application
Selection Property
Validation Focus
FTase peptidomimetic libraries
Para-substitution pattern for SAR exploration
FTase inhibition assay comparison
TFA-stable linkers for SPPS
Acid-stable methyl ester handle
On-resin modification integrity under TFA
Prodrug activation kinetics
Rapid plasma-catalyzed hydrolysis profile
Half-life in in vitro plasma model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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